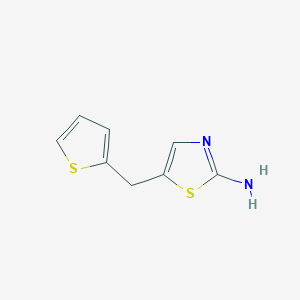![molecular formula C13H11F2N3O B2956190 N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide CAS No. 2361639-34-9](/img/structure/B2956190.png)
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide, also known as DFP-10825, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
作用機序
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide exerts its effects by binding to the luminal domain of VGLUT1, which is responsible for the transport of glutamate into synaptic vesicles. This binding inhibits the uptake of glutamate into vesicles, leading to a decrease in glutamate release from presynaptic terminals. This, in turn, affects synaptic transmission and plasticity, which can have downstream effects on behavior and cognition.
Biochemical and Physiological Effects:
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit glutamate release from synaptosomes and decrease the frequency of miniature excitatory postsynaptic currents (mEPSCs) in hippocampal neurons. In vivo studies have shown that it can reduce the release of glutamate in the prefrontal cortex and decrease the amplitude of evoked field potentials in the hippocampus.
実験室実験の利点と制限
One advantage of N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide is its selectivity for VGLUT1, which allows for the specific modulation of glutamate release. This can be useful in studying the role of glutamate in various physiological and pathological conditions. However, one limitation is that it may not be suitable for all experiments, as it may affect other aspects of synaptic transmission and plasticity in addition to glutamate release.
将来の方向性
There are a number of potential future directions for research on N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another area of interest is its use as a tool for studying the role of glutamate in learning and memory processes. Additionally, further research is needed to fully elucidate the effects of N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide on synaptic transmission and plasticity, as well as its potential side effects and limitations.
合成法
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a synthetic compound that can be synthesized using a multistep process. The first step involves the reaction of 1-phenyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde with propargylamine in the presence of a palladium catalyst. This reaction results in the formation of N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-yn-1-amine. The second step involves the reaction of this intermediate with acetic anhydride and a base to yield N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide.
科学的研究の応用
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which is responsible for the uptake of glutamate into synaptic vesicles. Glutamate is a major neurotransmitter in the brain, and VGLUT1 plays a critical role in regulating its release. By inhibiting VGLUT1, N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide can modulate glutamate release and thus affect synaptic transmission and plasticity.
特性
IUPAC Name |
N-[5-(difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c1-2-11(19)17-10-8-16-18(12(10)13(14)15)9-6-4-3-5-7-9/h2-8,13H,1H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKYOXUFJXSTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(N(N=C1)C2=CC=CC=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

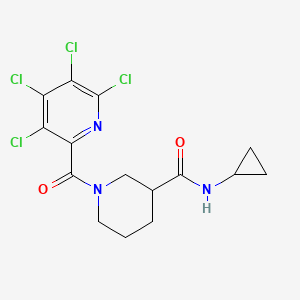

![3-(furan-2-ylmethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2956112.png)
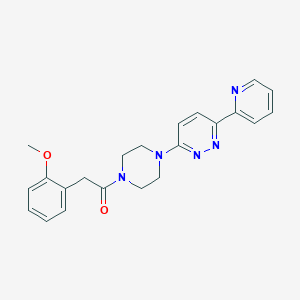

![N1-[cyano(2-methylphenyl)methyl]-N3-propylbenzene-1,3-dicarboxamide](/img/structure/B2956118.png)
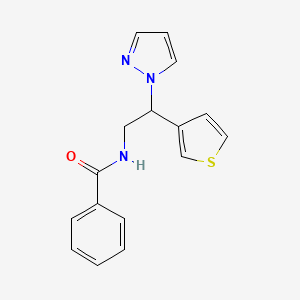
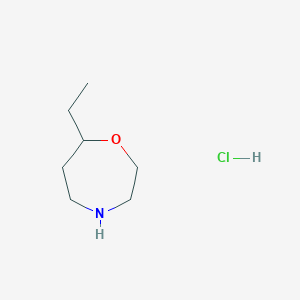
![4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2956122.png)
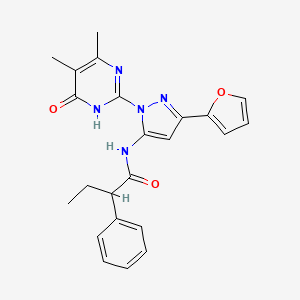
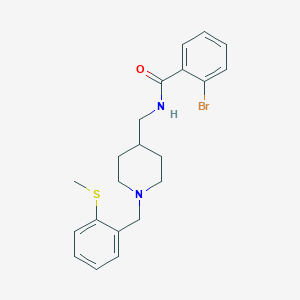
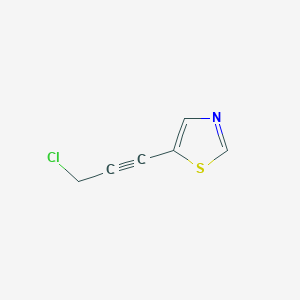
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2956129.png)
